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Compound of Interest

Compound Name: 3-Amino-5-hydroxybenzonitrile

CAS No.: 1243444-99-6

Cat. No.: B581505 Get Quote

Executive Summary & Application Context
3-Amino-5-hydroxybenzonitrile (CAS: 1243444-99-6) acts as a trifunctional aromatic

scaffold. Its unique 1,3,5-substitution pattern provides three distinct vectors for chemical

diversification:

Nitrile (-CN): A precursor for amidines, tetrazoles, or oxadiazoles.

Amine (-NH

): A nucleophilic handle for amide coupling or S

Ar reactions.

Hydroxyl (-OH): An acidic site for etherification or solubilizing group attachment.

This compound is frequently cited as an intermediate in the synthesis of Non-Nucleoside

Reverse Transcriptase Inhibitors (NNRTIs) and various kinase inhibitors where the benzonitrile

motif mimics the ATP-binding pocket's electronic environment.

Physicochemical Identity
Before spectroscopic analysis, verify the sample identity against these core parameters.
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Property Value Notes

IUPAC Name 3-Amino-5-hydroxybenzonitrile

Molecular Formula

C

H

N

O

Molecular Weight 134.14 g/mol

Appearance
Off-white to beige crystalline

powder

Oxidizes upon air exposure

(darkens).

Solubility DMSO, Methanol, Acetone
Poor solubility in non-polar

solvents (Hexane, DCM).

Melting Point >150°C (Predicted)
High MP due to intermolecular

H-bonding.

pKa (Predicted) ~9.5 (Phenol), ~3.5 (Aniline)
Amphoteric nature affects

extraction pH.

Spectroscopic Characterization Strategy
The structural validation of this compound relies on confirming the meta-relationship of

substituents and the integrity of the nitrile group.

A. Nuclear Magnetic Resonance (NMR)
Solvent Choice: DMSO-

is the mandatory solvent. Protic solvents like Methanol-

will exchange with the -OH and -NH

protons, erasing key diagnostic signals.

H NMR Analysis (500 MHz, DMSO-
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)
The aromatic region displays a characteristic AMX spin system (or pseudo-AX

depending on resolution), appearing as three distinct singlets or doublets with small meta-
coupling constants (

Hz).

Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

-OH 9.80 - 10.00 Broad Singlet 1H

Deshielded

phenolic proton;

disappears with

D

O shake.

Ar-H (C2) 6.60 - 6.70 Doublet/Singlet 1H

Flanked by -CN

(EWG) and -NH

(EDG).

Ar-H (C6) 6.50 - 6.60 Doublet/Singlet 1H

Flanked by -CN

(EWG) and -OH

(EDG).

Ar-H (C4) 6.20 - 6.30 Doublet/Singlet 1H

Most shielded

proton; flanked

by two donors (-

OH, -NH

).

-NH 5.40 - 5.60 Broad Singlet 2H

Aniline protons;

broadens if water

is present.
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Technical Insight: The proton at C4 is the most diagnostic. It resides between the two electron-

donating groups (OH and NH

), causing a significant upfield shift compared to the other two aromatic protons.

C NMR Analysis (125 MHz, DMSO-

)
Expect 7 distinct carbon signals. The nitrile carbon is distinct and separated from the aromatic

region.

Carbon Type
Shift (

, ppm)
Description

C-OH (C5) ~158.5
Quaternary; most deshielded

aromatic carbon.

C-NH

(C3)
~150.2

Quaternary; strong donor

effect.

-CN (Nitrile) ~119.5 Characteristic nitrile signal.

C-CN (C1) ~112.0
Quaternary; shielded by

resonance.

Ar-CH (C2) ~110.5 Methine.

Ar-CH (C6) ~108.0 Methine.

Ar-CH (C4) ~104.5
Methine; most shielded due to

bis-ortho donor effect.

B. Infrared Spectroscopy (FT-IR)
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IR is the fastest method to confirm the presence of the nitrile group without solvent

interference.

Nitrile (C

N): Sharp, medium-intensity band at 2220–2240 cm

. Note: If this band is weak or absent, hydrolysis to the amide may have occurred.

Amine/Hydroxyl (NH/OH): Complex broad region at 3200–3450 cm

. Look for the "doublet" appearance of the primary amine (-NH

) superimposed on the broad -OH stretch.

Aromatic (C=C): 1580–1620 cm

.

C. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) in Positive Mode.

Molecular Ion:

m/z.

Fragmentation: Watch for loss of HCN (

) or CO (

) in MS/MS experiments, confirming the phenolic and nitrile moieties.

Experimental Protocols
Protocol A: Sample Preparation for NMR
To ensure sharp peaks and accurate integration:

Dry the sample under high vacuum (0.1 mbar) at 40°C for 2 hours to remove residual

water/solvents.
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Dissolve 5–10 mg of compound in 0.6 mL of DMSO-

.

Critical Step: If -OH or -NH

peaks are broad, add 1 drop of activated molecular sieves directly to the NMR tube and let
stand for 15 minutes to scavenge trace water.

Protocol B: Synthesis Context (Demethylation Route)
This compound is often generated from 3-amino-5-methoxybenzonitrile.

Reagent: Boron tribromide (BBr

, 1.0 M in DCM) or Pyridine Hydrochloride (melt).

Condition: BBr

requires -78°C addition, warming to RT. Pyridine HCl requires heating to 180°C (neat).

Quench: Careful addition of Methanol (exothermic) to break the Boron-complex.

Purification: The product is amphoteric. Adjust aqueous layer to pH ~7-8 to precipitate the

free base/phenol form.

Structural Elucidation Workflow
The following diagram illustrates the logical decision tree for validating the structure of 3-
Amino-5-hydroxybenzonitrile during synthesis.

Crude Reaction
Mixture

TLC Screening
(Polar Solvent)

 Monitor Isolation
(pH Adjustment)

 Rf ~0.3-0.5 FT-IR Analysis
Check: 2230 cm-1

 Dry Solid

1H NMR (DMSO-d6)
Check: 3 Ar-H signals Nitrile Present

Hydrolysis Product
(Amide detected)

 No Nitrile Band

 Missing Protons

Confirmed Structure
3-Amino-5-hydroxybenzonitrile

 Integral Ratio Correct
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Figure 1: Step-by-step structural validation workflow ensuring nitrile integrity and correct

substitution pattern.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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